Product packaging for Sodium 2,4,5-trichlorobenzenesulfonate(Cat. No.:CAS No. 53423-65-7)

Sodium 2,4,5-trichlorobenzenesulfonate

Cat. No.: B1592696
CAS No.: 53423-65-7
M. Wt: 284.5 g/mol
InChI Key: MCSWXWYHUNKYMH-UHFFFAOYSA-N
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Description

Scientific Background and Significance of Halogenated Arenesulfonates in Environmental and Material Sciences

Halogenated arenesulfonates are a class of organic compounds characterized by an aromatic ring substituted with one or more halogen atoms and a sulfonic acid group. This combination of functional groups imparts unique properties, making them significant in various scientific and industrial domains. The halogen atoms, in this case, chlorine, enhance the compound's stability and can contribute to properties like flame retardancy. The sulfonate group, being highly polar, influences the compound's solubility and interactions with other materials.

In material sciences, halogenated aromatic sulfonates have been investigated for their potential as flame retardants, particularly in polymers like polycarbonate. researchgate.netusq.edu.auresearchgate.netusq.edu.aumdpi.com The mechanism of action for many sulfonate-based flame retardants involves condensed-phase activity, where the additive promotes the formation of a protective char layer upon combustion, insulating the underlying material from heat and slowing the release of flammable gases. researchgate.netwikipedia.orgspecialchem.com The presence of halogens can also contribute to flame retardancy through a gas-phase radical quenching mechanism. wikipedia.orgspecialchem.com

From an environmental perspective, the stability of the carbon-halogen bond makes many halogenated compounds persistent in the environment. researchgate.net Their water solubility, conferred by the sulfonate group, means they can be mobile in aqueous systems. The biodegradation of chlorinated aromatic compounds is a significant area of research, with studies showing that degradation pathways are often dependent on the degree and position of chlorination. researchgate.net Understanding the environmental fate of compounds like Sodium 2,4,5-trichlorobenzenesulfonate is crucial for assessing their lifecycle and potential environmental impact.

Historical Perspective on Chlorinated Aromatic Compounds and Their Research Trajectories

The history of chlorinated aromatic compounds is marked by both significant industrial applications and subsequent environmental concerns. The 20th century saw the widespread use of chlorinated aromatics as pesticides, herbicides, and in industrial processes. For instance, 2,4,5-trichlorophenol, a precursor to the herbicide 2,4,5-T, was used extensively. rsc.orgnih.govnih.gov Research during this period was heavily focused on the synthesis and application of these compounds.

However, the persistence and bioaccumulative potential of many of these chemicals led to a shift in research focus towards their environmental fate, toxicity, and remediation. nih.govpic.int The discovery that some chlorinated compounds could be carcinogenic or have other adverse health effects further intensified this research trajectory. nih.gov This historical context is vital for understanding the current research landscape for compounds like this compound, where any potential application is weighed against its environmental and health profile.

Research Gaps and Future Directions in Understanding this compound

Despite the broad interest in halogenated compounds, specific research on this compound is limited. A significant research gap exists in detailed studies of its performance and mechanism as a flame retardant in modern polymer systems. While its industrial use in this area has been documented, in-depth academic studies are scarce. usq.edu.au

Furthermore, there is a need for comprehensive environmental fate and transport studies specifically for this compound. While general principles of chlorinated aromatic degradation are known, the specific biodegradation pathways and persistence of this compound in various environmental compartments remain to be fully elucidated.

Future research should focus on:

Detailed Flame Retardancy Studies: Investigating the efficiency of this compound as a flame retardant in a range of polymers, including its synergistic effects with other additives and its impact on the material's physical properties.

Environmental Behavior: Conducting rigorous studies on its biodegradation under different environmental conditions, identifying its degradation products, and assessing its potential for bioaccumulation and long-range transport.

Advanced Analytical Methods: Developing and validating sensitive analytical methods for the detection and quantification of this compound in environmental and material samples. rsc.orgenv.go.jpepa.gov

Interactive Data Tables

Below are tables summarizing key information about this compound and related compounds, based on available data.

Table 1: Chemical Identity of this compound

PropertyValueSource(s)
IUPAC Name sodium;2,4,5-trichlorobenzenesulfonate usq.edu.au
CAS Number 53423-65-7 usq.edu.auresearchgate.net
Molecular Formula C₆H₂Cl₃NaO₃S usq.edu.auusq.edu.au
Molecular Weight 283.49 g/mol usq.edu.au

Table 2: Reported Industrial Use and Production of this compound

CategoryInformationSource(s)
Industrial Use Flame retardant in plastics product manufacturing usq.edu.au
U.S. Production (2016) 236,245 lb usq.edu.au
U.S. Production (2017) 194,302 lb usq.edu.au
U.S. Production (2018) 169,148 lb usq.edu.au
U.S. Production (2019) 190,037 lb usq.edu.au

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H3Cl3NaO3S B1592696 Sodium 2,4,5-trichlorobenzenesulfonate CAS No. 53423-65-7

Properties

CAS No.

53423-65-7

Molecular Formula

C6H3Cl3NaO3S

Molecular Weight

284.5 g/mol

IUPAC Name

sodium;2,4,5-trichlorobenzenesulfonate

InChI

InChI=1S/C6H3Cl3O3S.Na/c7-3-1-5(9)6(2-4(3)8)13(10,11)12;/h1-2H,(H,10,11,12);

InChI Key

MCSWXWYHUNKYMH-UHFFFAOYSA-N

SMILES

C1=C(C(=CC(=C1Cl)Cl)Cl)S(=O)(=O)[O-].[Na+]

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)Cl)S(=O)(=O)O.[Na]

Other CAS No.

53423-65-7

physical_description

DryPowde

Origin of Product

United States

Ii. Synthetic Methodologies and Chemical Transformations of Sodium 2,4,5 Trichlorobenzenesulfonate

Advanced Synthetic Routes to Sodium 2,4,5-Trichlorobenzenesulfonate

The primary industrial synthesis of this compound relies on the direct sulfonation of 1,2,4-trichlorobenzene (B33124), a readily available starting material. This process is an example of electrophilic aromatic substitution, a cornerstone reaction in organic chemistry.

The introduction of a sulfonic acid group (-SO₃H) onto the 1,2,4-trichlorobenzene ring is achieved through an electrophilic aromatic substitution reaction. The electrophile in this reaction is typically sulfur trioxide (SO₃), which is generated in situ from concentrated or fuming sulfuric acid (oleum). google.comresearchgate.net The reaction proceeds as the π-electrons of the aromatic ring attack the highly electrophilic sulfur atom of SO₃. nih.gov This is followed by the restoration of aromaticity through the loss of a proton, yielding 2,4,5-trichlorobenzenesulfonic acid. youtube.com

The regiochemical outcome of the sulfonation is directed by the existing chloro substituents. In 1,2,4-trichlorobenzene, the chlorine atoms are deactivating, electron-withdrawing groups, yet they direct incoming electrophiles to the ortho and para positions. The position C-5 is the most favorable site for substitution as it is para to the chlorine at C-2 and ortho to the chlorines at C-1 and C-4, and is the least sterically hindered available position. The final step involves neutralization with a sodium base, such as sodium hydroxide (B78521) or by precipitating with sodium chloride, to yield the sodium salt. google.com

The sulfonation of 1,2,4-trichlorobenzene is typically performed using fuming sulfuric acid (oleum), which serves as both the sulfonating agent and the reaction medium. The sulfuric acid acts as a catalyst by protonating a second molecule of H₂SO₄ to facilitate the formation of the highly electrophilic sulfur trioxide (SO₃) species. nih.gov

Optimization of reaction conditions is crucial for achieving high yield and purity. Research and patents have detailed specific parameters for this conversion. google.com The reaction is generally carried out at elevated temperatures to overcome the deactivating effect of the chlorine atoms.

Table 1: Optimized Reaction Conditions for the Sulfonation of 1,2,4-Trichlorobenzene

ParameterValue/ConditionReference
Starting Material1,2,4-Trichlorobenzene google.com
Sulfonating AgentFuming Sulphuric Acid (Oleum) google.com
Molar Ratio (Substrate:H₂SO₄)1 : 1 to 1 : 1.05 google.com
Initial Temperature (Addition)55-60 °C google.com
Reaction Temperature100-105 °C google.com
Reaction Time2-3 hours google.com

Following the sulfonation reaction, a multi-step workup procedure is employed to isolate and purify the desired this compound. A typical purification sequence involves carefully cooling the reaction mixture and then quenching it in water. google.com The aqueous solution is subsequently treated with activated carbon to remove colored impurities, followed by filtration. The sodium salt is then precipitated from the filtrate, often by the addition of sodium chloride (salting out), collected by filtration, and washed to afford the final product. google.com

The characterization of the synthesized this compound is performed using standard analytical techniques to confirm its identity and purity. While some commercial suppliers provide the compound for research purposes without extensive analytical data, its structure is confirmed by methods such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and mass spectrometry.

Table 2: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number53423-65-7 nih.govchemscene.com
Molecular FormulaC₆H₂Cl₃NaO₃S nih.govchemscene.com
Molecular Weight283.49 g/mol chemscene.com
IUPAC Namesodium;2,4,5-trichlorobenzenesulfonate nih.gov

Derivatization and Functionalization Chemistry

The chemical utility of this compound extends to its use as a precursor for other functionalized molecules. This is primarily achieved through reactions of the corresponding sulfonyl chloride or by leveraging the sulfonate group's ability to act as a leaving group.

The conversion of this compound into its more reactive sulfonyl chloride derivative (2,4,5-trichlorobenzenesulfonyl chloride) is the gateway to a variety of derivatives. This transformation is typically accomplished by reacting the sulfonic acid or its salt with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The resulting 2,4,5-trichlorobenzenesulfonyl chloride is a versatile intermediate. chemimpex.comnih.gov

Sulfonate Esters: These are synthesized by reacting 2,4,5-trichlorobenzenesulfonyl chloride with an alcohol in the presence of a base, such as pyridine. youtube.com The base neutralizes the HCl byproduct. The crystal structure of phenyl 2,4,5-trichlorobenzenesulfonate has been reported in the literature, confirming the feasibility of this transformation. acs.org

Sulfonamides: The reaction of 2,4,5-trichlorobenzenesulfonyl chloride with primary or secondary amines yields the corresponding sulfonamides. This reaction is fundamental in the synthesis of various biologically active molecules. chemimpex.com For instance, the reaction with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) produces 2,4,5-trichlorobenzenesulfonyl hydrazide. chemicalbook.com

The 2,4,5-trichlorobenzenesulfonate group is an excellent nucleofuge (leaving group) due to the high stability of the resulting anion, which is resonance-stabilized. wikipedia.org This property allows the parent compound and its ester derivatives to participate in nucleophilic substitution reactions. Two main pathways exist for aryl sulfonates:

Attack at Sulfur (S-O Bond Cleavage): A nucleophile can attack the electrophilic sulfur atom, leading to the cleavage of the sulfur-oxygen bond and displacement of a phenoxide.

Attack at Carbon (C-O Bond Cleavage): This is a nucleophilic aromatic substitution (S_NAr) reaction where the sulfonate group is displaced from the aromatic ring. wikipedia.org

For 2,4,5-trichlorobenzenesulfonate, the S_NAr pathway is particularly relevant. The presence of three strongly electron-withdrawing chlorine atoms on the benzene (B151609) ring makes the ring electron-deficient and activates it towards attack by nucleophiles. libretexts.orgmasterorganicchemistry.com These groups also stabilize the negatively charged intermediate (a Meisenheimer complex) that forms during the reaction. youtube.commasterorganicchemistry.com For an S_NAr reaction to occur, the electron-withdrawing groups must be positioned ortho or para to the leaving group to effectively stabilize the intermediate via resonance. libretexts.org In this case, the chloro groups at positions 2 and 4 are ortho and para, respectively, to the sulfonate group at C-1, thereby facilitating nucleophilic attack at this position.

Exploration of Chemical Reactivity under Varied Conditions

The chemical reactivity of this compound is governed by the interplay of the electron-withdrawing nature of the three chlorine atoms and the sulfonate group attached to the aromatic ring. These substituents render the benzene ring electron-deficient and susceptible to nucleophilic attack. The reactivity can be modulated by varying experimental conditions such as temperature, pH, and the presence of catalysts.

The sulfonate group is a good leaving group, a characteristic that facilitates nucleophilic aromatic substitution (SNAr) reactions. researchgate.netyoutube.comyoutube.com The chlorine atoms, being strong electron-withdrawing groups, further activate the ring towards such substitutions. The reactivity is generally expected to be higher than that of less chlorinated benzenesulfonates due to the increased electrophilicity of the aromatic ring.

The hydrolysis of this compound, involving the cleavage of the C-S bond or the C-Cl bonds, is influenced by the pH of the medium.

Under acidic conditions , the sulfonate group can be protonated, which may influence its leaving group ability. However, aryl sulfonic acids are generally strong acids, indicating that the sulfonate anion is a very stable conjugate base and thus a good leaving group. youtube.com Hydrolysis under acidic conditions might lead to desulfonation, yielding 1,2,4-trichlorobenzene, or substitution of chlorine atoms, although the latter is generally less favored under these conditions compared to alkaline hydrolysis.

The table below illustrates the expected hydrolytic behavior under different pH and temperature conditions, based on general principles of aryl sulfonate chemistry.

ConditionTemperature (°C)Expected Primary ReactionPotential Products
Acidic (pH 2)100Desulfonation1,2,4-Trichlorobenzene
Neutral (pH 7)100Slow Hydrolysis2,4,5-Trichlorophenol
Alkaline (pH 12)100Nucleophilic Aromatic Substitution2,4,5-Trichlorophenol, Dichlorophenols
Strong Alkaline (1 M NaOH)150Enhanced Nucleophilic Substitution2,4,5-Trichlorophenol, further hydroxylated products

This table presents hypothetical data based on the known reactivity of similar aromatic sulfonates and halides.

The electron-deficient nature of the aromatic ring in this compound makes it a prime substrate for nucleophilic aromatic substitution (SNAr) reactions. masterorganicchemistry.com Strong nucleophiles, such as alkoxides, amines, and thiolates, are expected to react to displace the chlorine atoms or the sulfonate group. The rate of these reactions is generally enhanced by the presence of the electron-withdrawing chlorine and sulfonate groups.

For instance, reaction with sodium methoxide (B1231860) in methanol (B129727) would be expected to yield methoxy-substituted trichlorobenzenes or methoxy-dichlorobenzenesulfonates. The regioselectivity of the substitution would depend on the relative activation of the different positions on the ring.

The following table summarizes the expected outcomes of reactions with various nucleophiles.

NucleophileSolventTemperature (°C)Expected Product Type
Sodium MethoxideMethanol80Methoxy-substituted trichlorobenzene/sulfonate
AmmoniaDioxane120Trichloroaniline/Aminodichlorobenzenesulfonic acid
Sodium HydrosulfideEthanol70Trichlorobenzenethiol/Mercaptodichlorobenzenesulfonic acid

This table presents illustrative data based on established principles of nucleophilic aromatic substitution on activated aryl halides and sulfonates.

Aryl halides and sulfonates can undergo photochemical degradation. For related compounds like 2,4,5-trichlorophenol, photocatalytic degradation in the presence of a semiconductor catalyst like titanium dioxide (TiO₂) and UV or solar light has been demonstrated. researchgate.net This process typically involves the generation of highly reactive hydroxyl radicals that can lead to the stepwise degradation of the aromatic ring, ultimately resulting in mineralization to CO₂, water, and chloride ions. The photodegradation of other sulfonated aromatic compounds has been shown to proceed via pathways including desulfonation and ring cleavage. chemicalbook.com

Direct photolysis of this compound by UV irradiation may also occur, likely leading to the cleavage of the C-Cl or C-S bonds. The presence of surfactants can influence the rate of photodegradation of chlorinated aromatic compounds in aqueous solutions. researchgate.net

The thermal stability of this compound is an important consideration. While specific data for this compound is not available, the thermal decomposition of the related compound, sodium 2,4,5-trichlorophenate, is known to produce highly toxic 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) under certain conditions. nih.gov The thermal decomposition of sodium oxo-salts of sulfur, such as sodium sulfate (B86663) and sodium sulfite, typically occurs at very high temperatures. researchgate.net It is plausible that heating this compound could lead to complex decomposition pathways, potentially involving desulfonation and reactions of the chlorinated aromatic moiety. When heated to decomposition, it is expected to emit toxic fumes containing hydrogen chloride and sulfur oxides. nih.gov

The reactivity of this compound can be significantly enhanced and directed by the use of catalysts.

Catalytic Oxidation: Advanced oxidation processes (AOPs) using catalysts are effective for the degradation of chlorinated phenols. Iron-based catalysts, such as Fe³⁺ or iron complexes like Fe(TPPS)⁺, can activate hydrogen peroxide to generate hydroxyl radicals, which then oxidize the organic substrate. rsc.org Vanadia/titania-based catalysts have also been shown to be effective for the catalytic oxidation of 2,4,6-trichlorophenol (B30397). researchgate.net These methods could foreseeably be applied to the degradation of this compound.

Catalytic Reduction/Dechlorination: Catalytic hydrodechlorination is a common method for the detoxification of chlorinated aromatic compounds. Catalysts based on palladium or other noble metals are typically used with a hydrogen source to replace chlorine atoms with hydrogen.

The table below provides an overview of potential catalytic transformations.

Catalytic SystemReagentExpected Transformation
TiO₂/UVO₂Photocatalytic Degradation/Mineralization
Fe³⁺/H₂O₂Hydrogen PeroxideOxidative Degradation
Pd/CH₂Hydrodechlorination

This table illustrates potential catalytic reactions based on studies with analogous compounds.

Iii. Environmental Fate and Transport Mechanisms of Sodium 2,4,5 Trichlorobenzenesulfonate

Abiotic Environmental Transformation Pathways

Abiotic transformation pathways are chemical and physical processes that occur without the involvement of living organisms. These include photochemical degradation, hydrolysis, and sorption to environmental matrices like soil and sediment.

Photochemical degradation, or photolysis, is the breakdown of chemical compounds by light. This process can occur directly, when the molecule itself absorbs light energy, or indirectly, through reactions with photochemically generated reactive species.

In natural waters, indirect photolysis can be a significant degradation pathway for organic contaminants. This process is mediated by photosensitizers, such as dissolved organic matter (DOM), nitrate, and nitrite, which absorb sunlight and produce reactive oxygen species (ROS) like hydroxyl radicals (•OH), singlet oxygen (¹O₂), and superoxide (B77818) radicals (O₂⁻•). These ROS can then react with and degrade Sodium 2,4,5-trichlorobenzenesulfonate. Studies on other aromatic sulfonates have shown that reactions with hydroxyl radicals can be a primary degradation mechanism. researchgate.netnih.gov The rate of indirect photolysis would be highly dependent on the concentration and type of photosensitizers present in the specific water body.

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. The stability of this compound towards hydrolysis is expected to be significant under typical environmental pH conditions (pH 5-9). The carbon-sulfur bond in aromatic sulfonates is generally stable. scispace.com However, it has been noted that the sulfonation of 1,2,4-trichlorobenzene (B33124) to form 2,4,5-trichlorobenzenesulfonic acid is a reversible reaction, and under certain conditions, the sulfonic acid product can undergo hydrolysis back to 1,2,4-trichlorobenzene and sulfuric acid. This reversibility is influenced by factors such as acid concentration and temperature, but specific kinetic data for this hydrolysis under environmental conditions are not available. The pH of the surrounding medium can influence the speciation of the compound and potentially the rate of certain degradation reactions, although detailed studies on the pH-dependent degradation of this compound are lacking.

The mobility of this compound in the subsurface environment is largely controlled by its sorption and desorption behavior on soil and sediment particles. As an anionic compound (due to the dissociation of the sulfonate group), it is expected to have relatively low sorption to negatively charged soil components like clay and organic matter. This would suggest a high potential for leaching through the soil profile and into groundwater.

The extent of sorption is quantified by the soil-water partition coefficient (Kd) or the organic carbon-normalized partition coefficient (Koc). Specific Kd or Koc values for this compound are not documented in the available literature. However, for other sulfonated aromatic compounds, sorption is generally observed to be weak. The mobility of the compound will also be influenced by soil properties such as pH, organic matter content, and clay mineralogy.

Photochemical Degradation in Aqueous and Atmospheric Phases

Biotic Environmental Transformation Pathways

Biotic transformation, or biodegradation, involves the breakdown of organic compounds by microorganisms. This is a crucial process for the ultimate removal of many organic pollutants from the environment.

The presence of the sulfonate group and multiple chlorine atoms on the benzene (B151609) ring of this compound is expected to make it recalcitrant to biodegradation. scispace.comresearchgate.net Aromatic sulfonates are known to be difficult for many microorganisms to metabolize. nih.gov The chloro substituents further increase the stability of the aromatic ring and can inhibit microbial enzymatic activity.

While some specialized microorganisms have been shown to degrade simpler sulfonated aromatic compounds and some chlorinated aromatic compounds, there are no specific studies demonstrating the biodegradation of this compound. For example, some bacteria can degrade benzenesulfonate (B1194179) and even disulfonated benzenes, often initiating the attack via a dioxygenase enzyme to cleave the C-S bond. oup.com Similarly, some microbial communities have been shown to degrade 2,4,5-trichlorophenol, a related but different compound. nih.gov However, the combination of three chlorine atoms and a sulfonate group on the same benzene ring likely presents a significant challenge for microbial degradation. Without specific studies, the potential for and pathways of biotic transformation of this compound remain speculative.

Microbial Biodegradation in Terrestrial and Aquatic Ecosystems

The microbial breakdown of this compound is a critical process in its environmental detoxification. Both aerobic and anaerobic microorganisms are known to degrade chlorinated and sulfonated compounds, although the pathways and efficiencies can vary significantly.

Under aerobic conditions, the biodegradation of aromatic compounds, including chlorinated benzenes, is often initiated by oxygenase enzymes. nih.gov For chlorinated benzenesulfonates, a plausible pathway involves the initial enzymatic attack on the aromatic ring. While specific strains capable of degrading this compound have not been documented, bacteria from the genera Pseudomonas, Burkholderia, and Alcaligenes have been shown to degrade other chlorinated aromatic compounds and benzenesulfonates. nih.govnih.gov

For instance, Alcaligenes sp. strain O-1 utilizes benzene sulfonate as a sole carbon source. nih.gov The degradation is initiated by a dioxygenase that converts the substrate to catechol, which is then subject to ring cleavage. nih.gov A similar mechanism can be proposed for this compound, where a dioxygenase would attack the chlorinated ring, leading to the formation of a chlorinated catechol. Subsequent enzymatic steps would involve ring cleavage and the eventual release of chloride ions.

Studies on linear alkylbenzene sulfonates (LAS) have identified Comamonas testosteroni KF-1 as capable of mineralizing sulfophenylcarboxylates, which are breakdown products of LAS. nih.gov This suggests that bacteria with specialized enzymatic machinery for sulfonated compounds exist and could potentially act on this compound. The degradation of trichlorobenzenes has been observed in strains of Enterobacter sp. and Pseudomonas sp., which were able to utilize these compounds as a source of carbon and energy. nih.govelizadeuniversity.edu.ng

Table 1: Examples of Microbial Strains Involved in the Degradation of Related Aromatic Compounds

Microbial StrainDegraded Compound(s)Key Metabolic Feature
Alcaligenes sp. O-1Benzene sulfonate, 4-Toluene sulfonateDioxygenation to form catechols nih.gov
Comamonas testosteroni KF-1Sulfophenylcarboxylates (from LAS)Mineralization of sulfonated intermediates nih.gov
Enterobacter sp. SA-2Dichlorobenzenes, TrichlorobenzenesGrowth on chlorinated benzenes nih.govelizadeuniversity.edu.ng
Pseudomonas sp. SA-6Dichlorobenzenes, TrichlorobenzenesGrowth on chlorinated benzenes nih.govelizadeuniversity.edu.ng
Dehalococcoides sp.Higher chlorinated benzenesReductive dechlorination microbe.com
Dehalobacter sp.Dichlorobenzenes, ChlorobenzeneReductive dechlorination microbe.com

This table is illustrative and based on the degradation of related compounds, as direct data for this compound is not available.

In anaerobic environments, the primary transformation mechanism for highly chlorinated compounds is reductive dechlorination. nih.govmicrobe.com This process involves the sequential removal of chlorine atoms, which are replaced by hydrogen atoms. This is often a biologically mediated process where the chlorinated compound serves as an electron acceptor. eurochlor.org For this compound, anaerobic transformation would likely proceed through the formation of di- and mono-chlorinated benzenesulfonates.

Bacteria from the genus Dehalococcoides are well-known for their ability to reductively dehalogenate higher chlorinated benzenes. microbe.com Similarly, Dehalobacter species have been implicated in the reductive dechlorination of dichlorobenzenes and chlorobenzene. microbe.com While these organisms have not been specifically tested with chlorinated benzenesulfonates, their activity suggests a potential pathway for the initial dehalogenation of this compound under anaerobic conditions.

The cleavage of the carbon-sulfur bond in sulfonates under anaerobic conditions can be catalyzed by glycyl radical enzymes (GREs). nih.gov This process is crucial for the complete mineralization of the compound, allowing bacteria to utilize the sulfur and carbon. nih.gov Therefore, a complete anaerobic degradation of this compound would likely involve a consortium of microorganisms capable of both reductive dechlorination and C-S bond cleavage.

Enzymatic Biotransformations and Novel Enzyme Identification

The biotransformation of this compound is dependent on specific enzymes capable of attacking the stable aromatic ring and cleaving the carbon-chlorine and carbon-sulfur bonds. While enzymes specific to this compound have not been identified, research on similar molecules provides insight into the potential enzymatic machinery.

Dioxygenases are key enzymes in the aerobic degradation of aromatic compounds. nih.gov For sulfonated aromatics, these enzymes can catalyze the hydroxylation of the benzene ring, leading to the formation of sulfocatechols. In the case of 4-toluene sulfonate, a NAD(P)H-dependent dioxygenase is involved in its conversion to 4-methylcatechol. nih.gov A similar enzyme could initiate the degradation of this compound.

Following the initial attack, other enzymes such as catechol 2,3-dioxygenases are responsible for ring cleavage. nih.gov For linear alkylbenzene sulfonates, a Baeyer-Villiger monooxygenase and an esterase have been identified in Comamonas testosteroni KF-1, which are involved in the degradation of sulfophenylcarboxylate intermediates. nih.gov

Under anaerobic conditions, the cleavage of the sulfonate group may be carried out by enzymes from the glycyl radical enzyme (GRE) family, which are known to catalyze difficult C-S bond cleavage reactions. nih.gov Reductive dehalogenases are another critical class of enzymes in the anaerobic pathway, responsible for the removal of chlorine atoms.

Metabolite Identification and Elucidation of Biodegradation Intermediates

The identification of metabolites is crucial for understanding the biodegradation pathway of this compound. Based on studies of related compounds, a hypothetical degradation pathway can be proposed.

Under aerobic conditions, the initial hydroxylation of the aromatic ring would likely lead to the formation of trichlorosulfocatechol . Subsequent ring cleavage would produce chlorinated aliphatic sulfonated acids. Further degradation would involve the removal of the sulfonate group, potentially as sulfite, and the mineralization of the remaining carbon structure. For example, the degradation of benzene sulfonate by Alcaligenes sp. O-1 yields catechol and sulfite. nih.gov

In the degradation of dodecyl benzene sulfonate (DBS), a widely used surfactant, intermediate products such as 4-sodium sulfophenyldodecanoate acid and its shorter-chain homologs have been identified. rsc.orgscribd.com The final degradation products of DBS are expected to be water, carbon dioxide, and sodium sulfate (B86663). rsc.org This suggests that for this compound, a series of chlorinated and sulfonated intermediates would be formed before complete mineralization.

Under anaerobic conditions, the initial metabolites would be the products of reductive dechlorination, such as dichlorobenzenesulfonate and monochlorobenzenesulfonate . Subsequent cleavage of the sulfonate group would lead to the formation of chlorinated phenols, which could then be further degraded.

Table 2: Plausible Intermediates in the Biodegradation of this compound

Biodegradation ConditionPlausible Intermediate Metabolites
AerobicTrichlorosulfocatechol, Chlorinated aliphatic sulfonated acids, Sulfite
AnaerobicDichlorobenzenesulfonate, Monochlorobenzenesulfonate, Trichlorophenol

This table presents hypothetical intermediates based on the degradation of analogous compounds.

Volatilization and Atmospheric Transport Modeling

Volatilization is the process by which a substance transitions from a solid or liquid phase to a gaseous phase. For this compound, this process is expected to be negligible. As a sodium salt of a sulfonic acid, it is an ionic compound with a very low vapor pressure. scribd.com Ionic compounds have strong intermolecular forces that must be overcome to enter the gas phase, resulting in high melting and boiling points and extremely low volatility.

The vapor pressure of sodium salts, in general, is very low. For instance, the vapor pressure of sodium chloride is negligible at ambient temperatures, and significant vapor pressure is only achieved at very high temperatures. While specific vapor pressure data for this compound is not available in the literature, it is reasonable to assume that its volatility is extremely low and does not represent a significant environmental transport pathway.

Consequently, atmospheric transport modeling for this compound is not a primary area of research. Its low volatility means that it is unlikely to be present in the atmosphere in significant concentrations as a result of volatilization from soil or water. Any potential atmospheric presence would more likely be due to the transport of fine particulate matter to which the compound may be adsorbed. However, long-range atmospheric transport of this compound via volatilization is not considered a significant environmental fate process.

Iv. Ecotoxicological Implications and Ecological Risk Assessment of Sodium 2,4,5 Trichlorobenzenesulfonate

Terrestrial Ecotoxicity Research

Soil microorganisms play a fundamental role in nutrient cycling and the decomposition of organic matter. Soil enzymes, produced by these microorganisms, are sensitive indicators of soil health.

The introduction of chemical substances can disrupt microbial communities and inhibit enzyme activity. For instance, some surfactants have been shown to have an inhibitory effect on microbial activity in soil. nih.gov Studies on other chemicals have demonstrated that they can alter the abundance and diversity of soil bacteria and affect the activity of enzymes such as urease and phosphatase. nih.govnih.gov

Specific data on the impact of Sodium 2,4,5-trichlorobenzenesulfonate on soil microorganisms and enzyme activities is not available. Research in this area would involve treating soil samples with the compound and measuring changes in microbial populations and the activity of key enzymes.

Terrestrial invertebrates, such as earthworms, are important for soil structure and fertility. Plants are the primary producers in most terrestrial ecosystems. Assessing the toxicity of a chemical to these organisms is crucial for a comprehensive ecological risk assessment.

Studies on related compounds have shown that some chemicals can be toxic to earthworms and can inhibit the growth of terrestrial plants. doi.orgresearchgate.net For example, the toxicity of chlorophenols to the earthworm Eisenia fetida has been demonstrated. researchgate.net The phytotoxicity of a substance is often evaluated by measuring its effect on seed germination and plant growth.

As with other ecotoxicological aspects, direct research on the effects of this compound on terrestrial invertebrates and plants is not documented in readily accessible literature. Such studies would be necessary to fully characterize its environmental risk profile.

Bioaccumulation and Biomagnification Potential in Ecological Food Webs

A thorough review of publicly available scientific literature and environmental databases reveals a significant lack of specific studies on the bioaccumulation and biomagnification of this compound. Consequently, no empirical data for bioconcentration factors (BCF) or bioaccumulation factors (BAF) for this specific compound can be provided.

However, the potential for bioaccumulation can be generally inferred from the chemical's structure. This compound is a chlorinated and sulfonated aromatic compound. The presence of the sulfonate group (-SO₃⁻) typically increases the water solubility of a substance, which generally leads to a lower potential for bioaccumulation in the fatty tissues of organisms. nih.govnih.gov Highly water-soluble compounds are more readily excreted by aquatic organisms. nih.gov

Conversely, the presence of chlorine atoms on the benzene (B151609) ring increases the compound's lipophilicity (affinity for fats) and can contribute to its persistence in the environment, as chlorinated compounds are often more resistant to degradation. numberanalytics.comeuropa.eu Persistent organic pollutants (POPs) are known for their potential to bioaccumulate and biomagnify in food webs. numberanalytics.comeuropa.euresearchgate.netgoogle.cmresearchgate.net

For context, other sulfonated surfactants, such as linear alkylbenzene sulfonates (LAS), which are structurally different (possessing a long, non-chlorinated alkyl chain), have been shown to have a low potential for bioaccumulation due to rapid biodegradation. It is crucial to note that these findings for LAS cannot be directly extrapolated to this compound due to the significant structural differences, particularly the chlorination pattern.

Given the opposing effects of the sulfonate and chloro- substituents, the actual bioaccumulation potential of this compound remains uncertain without specific experimental studies.

Investigation of Potential Endocrine Disrupting Activity in Non-Human Biota

Similar to the data on bioaccumulation, there is a notable absence of specific research investigating the potential endocrine-disrupting activity of this compound in non-human biota. Endocrine-disrupting chemicals (EDCs) are substances that can interfere with the hormone systems of organisms, potentially causing adverse effects on development, reproduction, and other critical functions. nih.govgavinpublishers.com

The concern for such activity with this compound stems from its classification as a chlorinated aromatic hydrocarbon. Some compounds within this broad class, such as certain polychlorinated biphenyls (PCBs) and other chlorinated benzenes, have been identified as endocrine disruptors. nih.govgavinpublishers.comresearchgate.net These compounds can exert their effects through various mechanisms, including mimicking or blocking natural hormones. gavinpublishers.commdpi.com For instance, some chlorinated compounds have been shown to interact with estrogen, androgen, and thyroid hormone pathways in wildlife. researchgate.netresearchgate.netnih.gov

However, endocrine activity is highly dependent on the specific chemical structure. The presence and position of the chlorine atoms and the sulfonate group on the benzene ring of this compound will determine its ability to interact with hormonal receptors. Without dedicated in vitro or in vivo studies, it is not possible to conclude whether this specific compound possesses endocrine-disrupting properties. Quantitative Structure-Activity Relationship (QSAR) models can be used to predict the potential for endocrine disruption, but such theoretical predictions require experimental validation. semanticscholar.orgsci-hub.se

V. Advanced Analytical Methodologies for Detection and Quantification of Sodium 2,4,5 Trichlorobenzenesulfonate

Chromatographic Techniques for Trace Analysis

Chromatography is a cornerstone for separating complex mixtures, and several of its modalities are adapted for the analysis of sulfonated aromatic compounds. These methods provide the necessary separation efficiency to isolate the target analyte from interfering matrix components.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. However, Sodium 2,4,5-trichlorobenzenesulfonate is a salt and is non-volatile. Therefore, direct analysis by GC-MS is not feasible. To make it amenable to GC analysis, a chemical derivatization step is required to convert the ionic sulfonate group into a more volatile and thermally stable ester derivative.

Research Findings: The common approach involves converting the sulfonate salt into its corresponding sulfonyl chloride, which can then be esterified (e.g., methylation or ethylation) to produce a volatile sulfonate ester. For instance, linear alkylbenzene sulfonates (LAS) are often analyzed by GC-MS after conversion to their methyl ester derivatives. researchgate.net The resulting volatile derivative can be separated on a non-polar capillary column and detected with high specificity and sensitivity by a mass spectrometer. dnu.dp.ua The mass spectrometer provides fragmentation patterns that are unique to the derivatized molecule, allowing for confident structural confirmation and quantification. For example, a study on alkyl sulfonate impurities in drug substances utilized GC-MS/MS, achieving limits of quantitation (LOQ) in the range of 0.10-1.05 ng/mL, demonstrating the high sensitivity of the technique for sulfonated compounds after appropriate sample preparation. nih.gov

Table 1: Illustrative GC-MS Parameters for Analysis of Sulfonated Aromatic Derivatives

ParameterTypical ConditionPurpose
Derivatization AgentThionyl chloride followed by methanol (B129727) or diazomethaneConverts the non-volatile sodium sulfonate into a volatile methyl sulfonate ester.
GC ColumnNon-polar (e.g., 5% Phenyl Polysiloxane) or medium-polarity capillary columnSeparates the analyte derivative from other volatile components in the sample.
Injection ModeSplitlessMaximizes the transfer of the analyte onto the column for trace-level detection. researchgate.net
Carrier GasHelium or HydrogenTransports the analyte through the column.
Ionization ModeElectron Ionization (EI)Generates reproducible mass spectra and characteristic fragmentation patterns for identification.
MS DetectionSelected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)Enhances sensitivity and selectivity by monitoring specific fragment ions characteristic of the analyte. nih.gov

High-Performance Liquid Chromatography (HPLC) is the most direct and widely used technique for the analysis of ionic and non-volatile compounds like this compound. It separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.

Research Findings: Reversed-phase HPLC (RP-HPLC) is the predominant mode used for sulfonated aromatics. nih.gov Due to the high polarity of the sulfonate group, retention on standard non-polar columns (like C18) can be poor. To overcome this, ion-pair chromatography is frequently employed. tubitak.gov.tr This technique involves adding an ion-pair reagent, such as a tetraalkylammonium salt (e.g., tetrabutylammonium (B224687) hydrogen sulfate), to the mobile phase. google.com The reagent forms a neutral, more hydrophobic ion pair with the sulfonate anion, enhancing its retention on the reversed-phase column and enabling effective separation. nih.govtubitak.gov.tr

A variety of detectors can be coupled with HPLC for analysis:

UV-Vis Detector: The aromatic ring in this compound contains a chromophore that absorbs ultraviolet (UV) light, making it readily detectable. A specific wavelength, such as 225 nm, is often chosen for sensitive detection. researchgate.net

Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides the highest degree of selectivity and sensitivity. Using an interface like electrospray ionization (ESI), the analyte is ionized directly from the liquid phase, typically forming a negative ion [M-Na]⁻ corresponding to the 2,4,5-trichlorobenzenesulfonate anion. LC-MS is particularly powerful for analyzing complex environmental or biological samples. researchgate.net

Table 2: Typical HPLC Conditions for Sulfonated Compound Analysis

ParameterTypical ConditionReference
ColumnReversed-phase C18 or C8 (e.g., 4.6 x 250 mm, 5 µm) tubitak.gov.tr
Mobile PhaseAcetonitrile/Water or Methanol/Water gradient with an ion-pair reagent (e.g., tetrabutylammonium salt) or buffer (e.g., ammonium (B1175870) acetate). nih.govresearchgate.net
DetectionUV at 225 nm or ESI-MS (Negative Ion Mode) researchgate.netresearchgate.net
Flow Rate0.5 - 1.2 mL/min google.com

Ion Chromatography (IC) is a specialized subset of HPLC designed specifically for the separation of ionic species. It utilizes stationary phases with ion-exchange functional groups to separate analytes based on their charge and ionic affinity.

Research Findings: IC is highly effective for analyzing samples containing various inorganic and organic anions, including sulfonates. google.com The stationary phase is typically a polymer resin functionalized with quaternary ammonium groups for anion exchange. chromatographyonline.com The mobile phase is an aqueous buffer solution (eluent), such as a dilute carbonate or hydroxide (B78521) solution. chromatographyonline.com As the sample passes through the column, the negatively charged sulfonate anion reversibly binds to the positively charged stationary phase and is separated from other anions based on its binding strength. Detection is commonly achieved using a conductivity detector, which measures the electrical conductivity of the eluent. For enhanced sensitivity, a suppressor system is used to chemically reduce the background conductivity of the eluent, thereby increasing the signal-to-noise ratio for the analyte. chromatographyonline.comresearchgate.net IC can also be coupled with mass spectrometry (IC-MS) for definitive identification. researchgate.net

Table 3: Ion Chromatography System for Sulfonate Analysis

ComponentDescriptionReference
Stationary PhaseHigh-capacity anion-exchange column (e.g., polymer-based with quaternary ammonium groups). chromatographyonline.com
Mobile Phase (Eluent)Gradient of aqueous potassium hydroxide (KOH) or sodium carbonate/bicarbonate buffer. chromatographyonline.comresearchgate.net
DetectionSuppressed Conductivity Detector or Mass Spectrometry (MS). google.comchromatographyonline.com
ApplicationQuantification of sulfonate and other anions (e.g., chloride, sulfate) in aqueous samples. google.com

Spectroscopic Characterization Methods

While chromatography is used for separation and quantification, spectroscopy is indispensable for the unambiguous structural elucidation and confirmation of a compound's identity.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise structure of a molecule. It provides detailed information about the chemical environment of specific atomic nuclei.

Research Findings: For this compound, several NMR experiments provide complementary structural data:

¹H NMR (Proton NMR): This spectrum would show signals for the two protons on the aromatic ring. Their chemical shifts, splitting patterns (multiplicity), and coupling constants would confirm their relative positions (ortho, meta, para) to each other and to the sulfonate and chlorine substituents.

¹³C NMR (Carbon NMR): This spectrum reveals the number of unique carbon atoms in the molecule. It would show six distinct signals for the six carbons of the benzene (B151609) ring, with their chemical shifts indicating their attachment to hydrogen, chlorine, or the sulfonate group.

²³Na NMR (Sodium NMR): As a quadrupolar nucleus, ²³Na NMR can be used to confirm the presence of the sodium counter-ion. huji.ac.il The line width of the ²³Na signal can provide information about the symmetry of the sodium ion's chemical environment. huji.ac.il

SpectraBase, a repository of spectral data, contains reference ¹H and ¹³C NMR spectra for this compound, sourced from Aldrich Chemical Company, Inc. nih.gov

Table 4: NMR Data for Structural Confirmation of this compound

NMR TechniqueInformation ObtainedReference
¹H NMRConfirms the number and positions of protons on the aromatic ring. nih.gov
¹³C NMRIdentifies the number and electronic environment of all carbon atoms in the benzene ring. nih.gov
²³Na NMRConfirms the presence of the sodium cation and provides information on its ionic environment. huji.ac.il

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule.

Research Findings:

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. It is particularly sensitive to polar bonds. For this compound, the IR spectrum would exhibit strong, characteristic absorption bands for the sulfonate group (SO₃⁻), including asymmetric and symmetric stretching vibrations. Other key bands would include those for C-Cl stretching and aromatic C=C and C-H vibrations. A reference Fourier Transform Infrared (FTIR) spectrum for this compound, obtained using a KBr wafer, is available. nih.gov

Raman Spectroscopy: Raman spectroscopy measures the inelastic scattering of monochromatic light (from a laser). It is highly sensitive to non-polar, symmetric bonds. crimsonpublishers.com Therefore, it is excellent for observing the vibrations of the aromatic ring and the C-Cl bonds, which may be weak in the IR spectrum. The sulfonate group also gives rise to a strong, characteristic Raman signal. crimsonpublishers.com The combination of IR and Raman provides a comprehensive vibrational fingerprint of the molecule. thermofisher.com

Table 5: Key Vibrational Bands for this compound

Functional GroupVibrational ModeTypical IR Wavenumber (cm⁻¹)Typical Raman Wavenumber (cm⁻¹)
Aromatic C-HStretching3100 - 30003100 - 3000 (Often more prominent than in IR)
Aromatic C=CRing Stretching~1600, ~1475~1600 (Often more prominent than in IR)
Sulfonate (SO₃⁻)Asymmetric Stretching~1260 - 1150 (Strong)~1260 - 1150 (Weak)
Sulfonate (SO₃⁻)Symmetric Stretching~1070 - 1030 (Strong)~1070 - 1030 (Strong)
C-SStretching~800 - 600~800 - 600
C-ClStretching~1100 - 800~800 - 550 (Often strong)

Sample Preparation and Extraction Protocols for Environmental Matrices

Effective sample preparation is a critical initial step in the analytical workflow for the determination of this compound from environmental samples. The primary objectives of these protocols are to extract the analyte from the sample matrix, concentrate it to a detectable level, and remove interfering compounds that could compromise the accuracy of subsequent analysis. researchgate.net The choice of extraction method is largely dependent on the physicochemical properties of the analyte and the nature of the sample matrix. env.go.jp

For aqueous samples, Solid-Phase Extraction (SPE) is a widely adopted and efficient technique. In this method, a water sample is passed through a solid sorbent material packed in a cartridge. The nonpolar nature of the aromatic ring in this compound allows for its retention on a nonpolar sorbent, such as a C18 (octadecyl) bonded silica (B1680970), while more polar impurities are washed away. The analyte is then eluted from the cartridge using a small volume of an organic solvent. This process not only isolates the analyte but also achieves significant concentration.

For solid matrices like soil and sediment, more rigorous extraction techniques are required. Ultrasonic-Assisted Extraction (UAE) is a method that utilizes high-frequency sound waves to enhance the extraction of organic compounds from solid samples. env.go.jp The sample is typically mixed with a suitable organic solvent, and the application of ultrasonic waves creates cavitation bubbles, which agitate the sample and facilitate the penetration of the solvent into the matrix, thereby improving extraction efficiency. env.go.jp Another common method for solid samples is Soxhlet extraction , which involves the continuous washing of the sample with a distilled solvent, allowing for the exhaustive extraction of the analyte over several hours. env.go.jp

Following extraction, a "clean-up" step is often necessary to remove co-extracted interfering substances such as humic acids, lipids, and other organic matter. This can be achieved using techniques like gel permeation chromatography or by passing the extract through a different SPE cartridge designed to retain the interferences. researchgate.net

Below is an interactive table summarizing common extraction techniques applicable to the analysis of this compound in environmental matrices.

Extraction TechniqueSample MatrixPrincipleAdvantagesDisadvantages
Solid-Phase Extraction (SPE) WaterPartitioning of the analyte between the solid sorbent and the liquid sample.High recovery, high concentration factor, low solvent consumption.Matrix effects can still be a problem; selection of the appropriate sorbent is crucial.
Ultrasonic-Assisted Extraction (UAE) Soil, SedimentUse of ultrasonic waves to enhance solvent penetration and analyte desorption.Faster than traditional methods, reduced solvent usage.Incomplete extraction for some matrices; potential for analyte degradation at high power.
Soxhlet Extraction Soil, SedimentContinuous extraction with a cycling solvent.Exhaustive extraction, well-established method.Time-consuming, requires large volumes of solvent.
Liquid-Liquid Extraction (LLE) WaterPartitioning of the analyte between two immiscible liquid phases.Simple and widely used.Can be labor-intensive, uses large volumes of organic solvents, potential for emulsion formation.

Isotopic Tracing Techniques for Mechanistic Elucidation in Degradation Studies

Isotopic tracing is a powerful tool for elucidating the degradation pathways of organic pollutants, including halogenated and sulfonated aromatic compounds like this compound. This technique involves the use of stable isotopes, such as carbon-13 (¹³C), to label the target molecule. By tracking the distribution of the isotope in the transformation products, researchers can deduce the sequence of reactions and identify key intermediates in the degradation process.

While specific isotopic tracing studies on the degradation of this compound are not extensively reported in the available literature, the principles can be inferred from studies on analogous compounds like chlorinated benzenes. researchgate.net For instance, in the microbial degradation of chlorinated benzenes, compound-specific isotope analysis (CSIA) has been used to differentiate between aerobic and anaerobic degradation pathways. researchgate.net A significant shift in the carbon isotope ratio (¹³C/¹²C) of the remaining contaminant can indicate that a biologically mediated degradation process is occurring. researchgate.net

In a hypothetical isotopic tracing study of this compound degradation, the compound could be synthesized with a ¹³C-labeled benzene ring. If the degradation proceeds via desulfonation, the resulting 1,2,4-trichlorobenzene (B33124) would retain the ¹³C label. Conversely, if the initial step involves dechlorination, the position of the label on the resulting dichlorobenzenesulfonate would reveal which chlorine atom was removed.

The following table outlines a hypothetical experimental design for an isotopic tracing study to elucidate the degradation mechanism of this compound.

Experimental PhaseDescriptionExpected Outcome
Synthesis of Labeled Compound Synthesize this compound with a uniformly ¹³C-labeled benzene ring.Production of a traceable form of the target compound.
Microcosm Incubation Introduce the ¹³C-labeled this compound into a microbial consortium capable of degradation.The labeled compound is metabolized by the microorganisms.
Time-course Sampling and Analysis Periodically sample the microcosm and analyze the extracts using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).Identification and quantification of the parent compound and its degradation products over time.
Isotopic Analysis Determine the ¹³C content of the parent compound and its metabolites using Isotope Ratio Mass Spectrometry (IRMS).Elucidation of the degradation pathway by tracking the distribution of the ¹³C label in the various transformation products.

Research on the degradation of benzenesulfonic acid has shown that hydroxylation of the aromatic ring is a key initial step in its sonochemical degradation, leading to the formation of hydroxylated derivatives. Isotopic labeling could confirm if similar hydroxylated intermediates are formed during the microbial degradation of this compound.

Vi. Applications in Advanced Materials and Environmental Remediation Strategies for Sodium 2,4,5 Trichlorobenzenesulfonate

Role as a Flame Retardant in Polymer Composites

Sodium and potassium sulfonates are recognized as effective flame retardants in polycarbonate (PC) and its blends, often requiring only low loadings to achieve a degree of flame retardancy. researchgate.net Specifically, sodium 2,4,5-trichlorobenzenesulfonate has been identified as a viable additive for this purpose. researchgate.net These additives are part of a broader class of sulfur-based flame retardants used to enhance the fire safety of polymer materials. usq.edu.au

The flame-retardant action of sulfonate salts in polycarbonate primarily occurs in the condensed phase during combustion. The mechanism involves the promotion of charring on the polymer's surface. usq.edu.aumdpi.com This char layer acts as a protective, insulating barrier that limits the transfer of heat to the underlying polymer, slows the release of flammable volatile gases, and restricts the access of oxygen to the fuel source. mdpi.com

Research on related sulfonate additives in PC indicates that their presence can decrease the activation energy of the polymer's degradation. researchgate.net This facilitates a more rapid breakdown of the polymer structure into a stable, cross-linked aromatic ester and ether char structure, rather than into flammable gases. usq.edu.auresearchgate.net By promoting the formation of a denser and more effective char layer, the sulfonate additive helps to quench the combustion process. usq.edu.au

The incorporation of sulfonate-based flame retardants can influence the physical properties of the host polymer. While effective for flame retardancy, high concentrations of some additives can potentially degrade the polymer, leading to a loss of valuable physical properties such as intrinsic viscosity. google.com However, at low loadings, significant improvements in fire resistance can be achieved while largely preserving the material's integrity. researchgate.net

For instance, studies on polycarbonate composites incorporating a sodium sulfonate-containing copolymer (sSANNa) have demonstrated notable improvements in flame retardancy. The addition of just 0.5 wt% of the sulfonate additive was sufficient to achieve a UL-94 V-0 rating and increase the Limiting Oxygen Index (LOI) from 26.4% to 34.0%. usq.edu.au Furthermore, this addition led to a 23% decrease in the peak heat release rate (PHRR) and a 15% reduction in total smoke release (TSR). usq.edu.au

Mechanically, the same composite (PC/0.5sSANNa) showed an enhanced notched impact strength, attributed to a craze induction mechanism and improved interfacial interaction between the additive and the PC matrix. usq.edu.au However, there can be minor trade-offs; for example, the haze of the composite increased slightly, with a marginal 2.7% reduction in light transmittance. usq.edu.au The thermal stability of polymers can also be enhanced through the addition of sulfur-containing copolymers, which can lead to a slower rate of weight loss and a higher onset temperature of degradation. nih.gov

Table 1: Effect of Sulfonate Additive (0.5 wt% sSANNa) on Polycarbonate Properties

PropertyPure Polycarbonate (PC)PC with 0.5 wt% sSANNaImprovement
Limiting Oxygen Index (LOI) 26.4%34.0%▲ 28.8%
UL-94 Rating (Vertical Burn) V-2V-0▲ Improved Rating
Peak Heat Release Rate (PHRR) (Reference Value)Decreased by 23%▼ 23%
Total Smoke Release (TSR) (Reference Value)Decreased by 15%▼ 15%
Notched Impact Strength (Reference Value)76.9 kJ⋅m−2▲ Enhanced
Transmittance 89.8%87.1%▼ 2.7%

Data sourced from a study on a sulfonate-containing copolymer (sSANNa) in a polycarbonate matrix. usq.edu.au

Potential Applications in Specialty Chemicals and Organic Synthesis

The chemical structure of this compound makes it a candidate for use in more specialized chemical applications.

This compound is produced through the sulfonation of 1,2,4-trichlorobenzene (B33124). chemicalbook.com This process establishes it as a derivative of a basic industrial chemical, and its structure, featuring a stable chlorinated aromatic ring and a reactive sulfonate group, makes it a plausible intermediate for the synthesis of more complex molecules. Sulfonyl radical-mediated processes are considered a powerful strategy for constructing sulfonyl compounds. rsc.org Recent advancements in electrochemistry have enabled the generation of alkoxysulfonyl radicals from inorganic sulfites, which can then be used in various chemical transformations to create sulfonate esters. rsc.org This highlights a potential pathway where aromatic sulfonates could serve as precursors in fine chemical manufacturing.

The development of next-generation batteries, such as sodium-ion batteries (SIBs), has spurred research into new electrolyte materials. rsc.org Ionic liquids (ILs) are considered promising candidates due to their low volatility, good thermal stability, and wide electrochemical windows. rsc.orgsemanticscholar.org An effective electrolyte for SIBs requires a sodium salt that readily dissociates and is electrochemically stable. mdpi.com

Commonly used salts include NaPF₆, sodium bis(trifluoromethanesulfonyl)imide (NaTFSI), and sodium bis(fluorosulfonyl)imide (NaFSI). mdpi.com While there is no specific literature detailing the use of this compound in this context, its status as a sodium salt invites theoretical exploration. Its bulky, chlorinated anion would differ significantly from the typically used anions. The performance of such a salt would depend on its solubility in common electrolyte solvents, its dissociation constant, and the electrochemical stability of the trichlorobenzenesulfonate anion at the required voltages. The major challenges for ILs in batteries include their cost and sometimes lower conductivity compared to organic electrolytes, which are areas of ongoing research. researchgate.net

Table 2: Common Sodium Salts in Development for Sodium-Ion Battery Electrolytes

Salt NameChemical FormulaKey Properties
Sodium Hexafluorophosphate NaPF₆Benchmark salt; good dissociation. mdpi.com Susceptible to hydrolysis, producing harmful HF. mdpi.com
Sodium Bis(trifluoromethanesulfonyl)imide NaTFSISuperior thermal stability and lower toxicity compared to NaPF₆. mdpi.com Frequently used in IL-based electrolytes. mdpi.com
Sodium Bis(fluorosulfonyl)imide NaFSIHigh thermal stability and lower toxicity. mdpi.com
Sodium Perchlorate NaClO₄Can offer beneficial charge transfer properties in certain systems. mdpi.com

Environmental Remediation Technologies for Contaminated Sites

The presence of persistent organic pollutants like chlorinated benzenes and their derivatives in soil and groundwater requires effective remediation technologies. nih.govmdpi.com For compounds like this compound, several advanced strategies are applicable.

Advanced Oxidation Processes (AOPs) are a set of powerful chemical treatment procedures designed to mineralize organic materials in water and wastewater. wikipedia.org These methods rely on the in-situ generation of highly reactive species, most notably the hydroxyl radical (•OH). wikipedia.org AOPs can degrade a wide array of contaminants, including aromatics and pesticides, into less harmful inorganic compounds like water, carbon dioxide, and salts. wikipedia.org

A particularly relevant subset of AOPs for sulfonate compounds are sulfate (B86663) radical-based AOPs (SR-AOPs). frontiersin.org The sulfate radical (SO₄•−) has a higher redox potential and a longer half-life than the hydroxyl radical, making it highly effective for degrading persistent pollutants. frontiersin.org Kinetic studies have shown that sulfate radicals can effectively oxidize organosulfur compounds, with the strong electron-withdrawing nature of the sulfonate group influencing the reaction rate. acs.org

In addition to chemical oxidation, bioremediation presents another viable pathway. Studies on linear alkylbenzenesulfonate (LAS) and monochlorobenzene show that indigenous microbial communities can biodegrade these compounds. nih.govusgs.gov The efficiency of biodegradation is often dependent on environmental conditions, particularly the concentration of dissolved oxygen, with aerobic conditions generally favoring more rapid degradation. nih.govusgs.gov For some contaminants, a combination of technologies, such as in-situ chemical oxidation (ISCO) to reduce source mass followed by monitored natural attenuation (MNA), can be an effective strategy. itrcweb.org

Bioremediation Approaches (e.g., Bioaugmentation, Biostimulation of Microbial Communities)

Bioremediation leverages the metabolic capabilities of microorganisms to degrade or transform hazardous substances into less toxic or non-toxic compounds. This approach is considered a cost-effective and environmentally friendly alternative to traditional physicochemical methods. For chlorinated aromatic compounds, bioremediation can be enhanced through bioaugmentation and biostimulation.

Bioaugmentation involves the introduction of specific microbial strains or consortia with known degradative capabilities into a contaminated site. dtic.milmdpi.com This is particularly useful when the indigenous microbial population lacks the necessary enzymatic machinery to break down a specific pollutant. dtic.mil For instance, the bacterium Pseudomonas cepacia AC1100 has demonstrated the ability to utilize 2,4,5-trichlorophenoxyacetic acid (2,4,5-T), a related chlorinated aromatic compound, as a sole source of carbon and energy. nih.govresearchgate.net Laboratory studies have shown that this strain can effectively remove over 99% of 2,4,5-T from soil at a concentration of 1 mg/g. nih.gov Repeated applications have successfully treated heavily contaminated soil containing up to 20,000 ppm of 2,4,5-T. nih.gov Similarly, fungal bioremediation using white rot fungi has shown promise. The extracellular enzymes of these fungi can be immobilized on carriers like sodium alginate/hydroxyapatite/chitosan microspheres to enhance their stability and efficiency in degrading 2,4,6-trichlorophenol (B30397) (2,4,6-TCP) in both water and soil. nih.gov

Biostimulation , on the other hand, involves the modification of the subsurface environment to stimulate the existing native microbial populations that are capable of remediation. This is often achieved by adding nutrients, electron acceptors, or other growth-limiting substances. Research on the remediation of paddy soil contaminated with 2,4-dichlorophenoxyacetic acid (2,4-D) has shown that biostimulation alone can improve degradation. nih.gov However, a combination of bioaugmentation with 2,4-D degrading enrichments and biostimulation with effluents from a biological hydrogen production process resulted in a more significant improvement in the degradation of 2,4-D and its intermediates. nih.govnih.gov The success of these strategies often depends on the specific contaminant, the microbial consortia present, and the environmental conditions of the contaminated site. frontiersin.org

Table 1: Examples of Bioremediation Approaches for Chlorinated Aromatic Compounds

Remediation Approach Target Compound(s) Microorganism/Stimulant Key Findings Reference(s)
Bioaugmentation 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T) Pseudomonas cepacia AC1100 Degraded >99% of 2,4,5-T (1 mg/g soil) within 1 week. nih.govresearchgate.net
Bioaugmentation 2,4,5-T Microbial communities from contaminated soil Degraded 95% of 2,4,5-T during 38 months of incubation. frontiersin.org
Fungal Bioremediation (Immobilized Enzymes) 2,4,6-Trichlorophenol (2,4,6-TCP) White rot fungi extracellular enzymes 94.7% removal of 160 mg/L 2,4,6-TCP in water under optimal conditions. nih.gov
Bioaugmentation & Biostimulation 2,4-Dichlorophenoxyacetic acid (2,4-D) 2,4-D degrading enrichments & hydrogen production effluents Combined approach significantly improved degradation of 2,4-D and its metabolites. nih.gov
Bioremediation 2,4,5-Trichlorophenol (TCP) Aerobic mixed microbial communities Biodegradation is strongly resisted at concentrations >40 µM. nih.govresearchgate.net

Advanced Oxidation Processes (AOPs) for Aqueous Treatment (e.g., Fenton, Ozonation, Photocatalysis)

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). elsevierpure.com These highly reactive radicals can non-selectively degrade a wide range of recalcitrant organic compounds, making AOPs a promising technology for treating water contaminated with substances like this compound. nih.govmdpi.com

Fenton and Fenton-like Reactions utilize hydrogen peroxide (H₂O₂) in the presence of a catalyst, typically ferrous iron (Fe²⁺), to generate hydroxyl radicals. uctm.edu This process is effective under acidic conditions. uctm.edu Studies on the degradation of 2,4,4'-trichlorobiphenyl (B50444) (PCB28) in soil washing wastewater demonstrated that a Fenton-like reaction could achieve significant removal, although efficiency decreased at higher initial contaminant concentrations. researchgate.net The combination of different AOPs, such as Fenton reactions with ozonation or UV light (photo-Fenton), can enhance degradation efficiency. uctm.eduresearchgate.net

Ozonation involves the use of ozone (O₃), a powerful oxidant, to break down contaminants. uctm.edu The effectiveness of ozonation can be significantly increased through catalytic ozonation, where a catalyst is used to promote the generation of hydroxyl radicals from ozone decomposition. nih.gov For example, γ-AlOOH has been shown to enhance the removal of 2,4,6-trichloroanisole (B165457) from drinking water by promoting the generation of hydroxyl radicals. nih.gov Similarly, goethite (α-FeOOH) and Fe²⁺-modified goethite have been used as effective catalysts for the ozonation of 4-chloronitrobenzene. nih.gov

Photocatalysis is another AOP that uses a semiconductor photocatalyst, such as titanium dioxide (TiO₂), and a light source (e.g., UV radiation) to generate hydroxyl radicals. nih.gov This process has been successfully applied to degrade various chlorinated phenols. For example, the photocatalytic oxidation of 2,4,6-trichlorophenol using TiO₂ and UV light achieved 100% conversion under optimized conditions. nih.gov Graphitic carbon nitride (g-C₃N₄) has also been investigated as a visible-light-driven photocatalyst for the complete mineralization of 2,4,6-TCP. capes.gov.br

Table 2: Comparison of Advanced Oxidation Processes for Chlorinated Aromatic Compound Degradation

AOP Method Target Compound Catalyst/Conditions Removal Efficiency/Key Findings Reference(s)
Photoelectro-Fenton 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T) Pt anode, O₂-diffusion cathode, UV light, 1 mM Fe²⁺ Fast and complete mineralization at pH 2.0–4.0. researchgate.net
Catalytic Ozonation 2,4,6-Trichloroanisole (TCA) γ-AlOOH Substantially enhanced removal effectiveness in drinking water. nih.gov
Photocatalysis 2,4,6-Trichlorophenol (2,4,6-TCP) TiO₂, UV radiation, O₂ 100% conversion of 120 mg/L solution in 180 minutes. nih.gov
Fenton-like Oxidation 2,4,4'-Trichlorobiphenyl (PCB28) Fe³⁺, H₂O₂ 34.6% to 64.1% degradation depending on initial concentration. researchgate.net
Catalytic Ozonation 4-Chloronitrobenzene (4-CNB) Fe²⁺-modified goethite (α-Fe(Fe²⁺)OOH) Significantly enhanced hydroxyl radical generation and contaminant degradation. nih.gov
Visible Light Photocatalysis 2,4,6-Trichlorophenol (2,4,6-TCP) Graphitic carbon nitride (g-C₃N₄) Complete mineralization with a pseudo-first-order rate constant of 0.70 h⁻¹. capes.gov.br

Soil Washing and Soil Vapor Extraction for Contaminated Soils

For soil contamination, ex-situ and in-situ physical and chemical separation techniques are often employed. Soil washing and soil vapor extraction are two such widely used technologies.

Soil Washing is an ex-situ, water-based remediation process that uses mechanical action and chemical agents to scrub contaminants from excavated soil. epa.govmdpi.com The fundamental principle is the transfer of contaminants from the soil matrix to a liquid phase. epa.gov This process is particularly effective because many organic and inorganic pollutants tend to bind to fine soil particles like clay and silt. epa.gov By separating the coarse soil fraction from the fine, contaminated fraction, the volume of hazardous material to be disposed of or further treated is significantly reduced. impel.eu The washing fluid can be water alone, or it can be enhanced with additives such as acids, bases, or surfactants to improve the solubilization of the target contaminants. epa.govimpel.eu The resulting contaminated wash water is then treated using conventional wastewater treatment methods. epa.gov The efficiency of soil washing can be enhanced by combining it with other treatments, such as Fenton-like oxidation of the washing wastewater. researchgate.net

Soil Vapor Extraction (SVE) is an in-situ remediation technology used to treat soils contaminated with volatile and some semi-volatile organic compounds (VOCs and SVOCs). frtr.gov The process involves applying a vacuum to the soil in the unsaturated (vadose) zone to induce a controlled flow of air and remove contaminants in the vapor phase. frtr.gov The extracted vapor is then treated above ground. frtr.gov The applicability of SVE depends on the volatility of the contaminant, which is related to its Henry's Law constant and vapor pressure. frtr.gov While highly effective for many chlorinated solvents, SVE is generally not suitable for removing heavy oils, metals, or dioxins. frtr.gov The effectiveness of SVE is also influenced by soil characteristics such as permeability, moisture content, and organic carbon content. frtr.govepa.gov For less volatile compounds, SVE can be enhanced with thermal treatment methods. epa.gov

Vii. Computational and Theoretical Studies of Sodium 2,4,5 Trichlorobenzenesulfonate

Quantum Chemical Calculations for Molecular Properties and Reactivity

Quantum chemical calculations, which are based on the principles of quantum mechanics, are employed to determine the electronic structure, geometry, and energetic properties of molecules. aps.orgsuperfri.org For Sodium 2,4,5-trichlorobenzenesulfonate, these calculations can elucidate fundamental properties that govern its reactivity and interactions.

Methods such as Density Functional Theory (DFT) and high-level composite methods (like G4MP2) are standard tools for these investigations. superfri.org Such calculations typically begin with geometry optimization to find the most stable three-dimensional arrangement of the atoms. For the 2,4,5-trichlorobenzenesulfonate anion, this would involve determining the bond lengths, bond angles, and dihedral angles between the substituted benzene (B151609) ring and the sulfonate group.

From the optimized geometry, a variety of molecular properties can be calculated. These properties are crucial for understanding the molecule's behavior and for parameterizing other predictive models. Key properties include the distribution of electron density, which indicates the electron-rich and electron-poor regions of the molecule, and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. biorxiv.org

Computational studies on related chlorinated polycyclic aromatic hydrocarbons (Cl-PAHs) have shown that quantum chemistry methods are vital for understanding their formation mechanisms and properties, such as HOMO and LUMO energies, dipole moment, and chemical hardness. biorxiv.org These same principles are applicable to predicting the reactive sites of the 2,4,5-trichlorobenzenesulfonate anion towards electrophilic or nucleophilic attack, which is fundamental to understanding its degradation pathways. researchgate.netnih.gov

Pre-calculated computational data for this compound provide some of these key descriptors.

Table 1: Computed Molecular Properties of this compound

Property Value
Topological Polar Surface Area (TPSA) 57.2 Ų
LogP -0.4451
Hydrogen Bond Acceptors 3
Hydrogen Bond Donors 0
Rotatable Bonds 1

Data sourced from publicly available chemical databases. nih.gov

These values, derived from computational models, suggest that the molecule has a degree of polarity (indicated by the TPSA) and is relatively water-soluble (indicated by the negative LogP value). The absence of hydrogen bond donors and presence of acceptors on the sulfonate group are key features for predicting its interactions in aqueous environments.

Molecular Dynamics Simulations for Environmental Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. rsc.org By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of dynamic processes, such as diffusion, aggregation, and binding at an atomistic level. nih.govrsc.org

For this compound, MD simulations can be particularly insightful for understanding its behavior in complex environmental matrices like soil and water. As an anionic surfactant-like molecule, its interaction with water, soil organic matter, and mineral surfaces is critical to its environmental mobility.

A typical MD simulation would involve placing the 2,4,5-trichlorobenzenesulfonate anion and sodium counter-ion in a simulation box filled with water molecules and other relevant environmental components (e.g., representations of humic substances or mineral surfaces like silica (B1680970) or clay). The interactions between all particles are described by a force field, which is a set of parameters that define the potential energy of the system. nih.gov

Studies on similar molecules, such as triazole benzene sulfonamide derivatives, have used MD simulations to understand their stable conformations and interactions within biological systems, highlighting the importance of hydrogen bonding and hydrophobic contacts. nih.gov Similar simulations for this compound could reveal:

Solvation Structure: How water molecules arrange around the hydrophobic chlorinated benzene ring and the hydrophilic sulfonate group.

Interfacial Behavior: The tendency of the molecule to accumulate at air-water or oil-water interfaces, a key characteristic of surfactants.

Adsorption to Surfaces: The mechanism and strength of binding to soil components, which would determine its leaching potential. MD simulations of polyelectrolyte brushes have demonstrated how such molecules can functionalize surfaces and control the transport of ions and water. rsc.org

Aggregation: Whether the molecules tend to self-assemble into micelles at certain concentrations, which would significantly alter their transport and bioavailability.

By analyzing the trajectories of the molecules during the simulation, properties like the potential of mean force (PMF) for binding or the diffusion coefficient can be calculated, providing quantitative data for larger-scale environmental models.

Predictive Modeling of Environmental Fate and Transport

Predictive environmental fate models use the physicochemical properties of a chemical, along with characteristics of the environment, to estimate its distribution, persistence, and transport. mdpi.com These models can range from simple multimedia "box" models to complex, spatially-resolved simulations of watersheds.

For this compound, such models are essential for assessing its potential environmental impact. The inputs for these models include properties derived from experimental measurements or quantum chemical calculations, such as water solubility, vapor pressure, and the octanol-water partition coefficient (Kow). The computationally derived LogP of -0.4451 suggests a preference for water over octanol, indicating a lower potential for bioaccumulation in fatty tissues compared to more lipophilic compounds.

The environmental fate of related compounds, such as linear alkylbenzene sulfonates (LAS), has been studied extensively. LAS are known to be readily biodegradable under aerobic conditions but persist in anaerobic environments like sewage sludge. nih.gov The degradation of the parent compound, benzenesulfonic acid, has been shown to proceed via hydroxylation, with the ultimate mineralization to inorganic products being a slower process. cusat.ac.innih.gov

Predictive models for this compound would incorporate several key processes:

Advection and Dispersion: Movement with flowing water in rivers or groundwater.

Sorption: Attachment to soil particles and sediments, which is influenced by the molecule's Kow and the organic carbon content of the soil. The anionic nature of the sulfonate group will also play a significant role in its interaction with charged mineral surfaces.

Degradation: Both biotic (microbial) and abiotic (e.g., photolysis, hydrolysis) degradation rates are critical. The presence of chlorine atoms on the benzene ring is known to increase persistence and resistance to microbial degradation compared to non-chlorinated analogs. Studies on the bacterial degradation of benzenesulfonate (B1194179) show that the initial step involves an oxygenase, leading to the formation of catechol and sulfite. nih.gov The trichloro-substitution pattern would be expected to significantly hinder this initial enzymatic attack.

By integrating these processes, models can predict the Predicted Environmental Concentration (PEC) in various compartments like water, soil, and sediment over time.

Cheminformatics and Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Development

Cheminformatics involves the use of computational methods to analyze large datasets of chemical information. A key application within this field is the development of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. These are statistical models that correlate the chemical structure of molecules with their biological activity (QSAR) or physicochemical properties (QSPR).

For a compound like this compound, QSAR/QSPR models can be used to predict properties that are difficult or expensive to measure experimentally. The development of a QSAR/QSPR model involves several steps:

Data Collection: Assembling a dataset of structurally similar compounds with known experimental values for a specific activity or property. For instance, a dataset of various substituted benzenesulfonates and their measured toxicity to an aquatic organism could be compiled. nih.govnih.gov

Descriptor Calculation: For each molecule in the dataset, a set of numerical values, known as molecular descriptors, are calculated. These can range from simple counts of atoms and bonds to complex electronic and 3D descriptors derived from quantum chemical calculations.

Model Building: Using statistical methods like multiple linear regression (MLR) or machine learning algorithms, a mathematical equation is developed that links the descriptors to the observed activity or property.

Validation: The model's predictive power is rigorously tested using both internal and external validation techniques to ensure it is robust and not overfitted to the training data.

Studies on substituted benzenesulfonyl glutamines and thiazole (B1198619) benzenesulfonamides have successfully used QSAR to correlate structural features with biological activity. nih.govnih.gov These studies often identify the importance of descriptors related to lipophilicity (e.g., LogP) and electronic properties (e.g., electrostatic potential). nih.gov Similarly, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) have been applied to benzenesulfonylurea and benzosulfonamide benzenesulfonate compounds, revealing that steric and electrostatic fields around the molecule are critical for their activity. researchgate.net

A QSAR model for the ecotoxicity of chlorinated benzenesulfonates could use descriptors such as:

Topological descriptors: Describing the branching and connectivity of the molecule.

Electronic descriptors: Such as the energy of the HOMO and LUMO, dipole moment, and partial charges on atoms.

Hydrophobicity descriptors: Like LogP.

Once validated, such a model could predict the toxicity of this compound based on its calculated descriptors, providing a rapid and cost-effective screening tool.

Q & A

Basic Research Questions

Q. How can researchers confirm the purity and structural integrity of Sodium 2,4,5-trichlorobenzenesulfonate in synthetic batches?

  • Methodology : Use a combination of spectroscopic techniques:

  • ¹H/¹³C NMR : Compare observed chemical shifts with theoretical predictions based on the molecular structure (C₆H₂Cl₃NaO₃S). The aromatic protons in the trichlorinated benzene ring typically resonate between δ 7.5–8.5 ppm in D₂O .
  • FT-IR : Confirm sulfonate group presence via asymmetric S-O stretching (~1180–1200 cm⁻¹) and symmetric S-O stretching (~1040–1060 cm⁻¹) .
  • Elemental Analysis : Verify %C, %H, and %Cl against theoretical values (C: 25.4%, H: 0.7%, Cl: 37.5%) .
    • Quality Control : Pair with HPLC (C18 column, 0.1% H₃PO₄ in H₂O/MeCN gradient) to quantify impurities <2% .

Q. What synthetic routes are optimal for preparing this compound from precursor materials?

  • Primary Route : Sulfonation of 2,4,5-trichlorobenzene with fuming sulfuric acid (20% SO₃) at 150–160°C for 6–8 hours, followed by neutralization with NaOH .
  • Alternative : React 2,4,5-trichlorobenzenesulfonyl chloride with NaHCO₃ in aqueous ethanol (yield: ~85–90%) .
  • Critical Parameters :

  • Temperature Control : Excess heat (>160°C) promotes sulfone byproducts.
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) improve sulfonyl chloride reactivity .

Q. What are the primary research applications of this compound in agrochemical studies?

  • Herbicide Intermediates : Acts as a precursor for synthesizing sulfonated phenoxy herbicides via nucleophilic substitution (e.g., coupling with chlorinated phenols) .
  • Structure-Activity Studies : Modifying the sulfonate group impacts solubility and bioactivity in plant systems. Comparative trials show ~30% higher herbicidal efficacy in derivatives with electron-withdrawing substituents .

Advanced Research Questions

Q. How do researchers resolve contradictions in reported LogP values for this compound?

  • Data Discrepancy : LogP ranges from 3.97 (calculated) to 2.1 (experimental) due to ionization in aqueous media .
  • Methodological Adjustments :

  • Experimental : Use shake-flask method with octanol/water (pH 7.4) and account for sodium counterion dissociation.
  • Computational : Apply QSPR models (e.g., ALOGPS) with corrections for sulfonate group charge .
    • Implications : Accurate LogP informs environmental fate studies (e.g., soil adsorption coefficients) .

Q. What strategies mitigate dioxin contamination (e.g., TCDD) during this compound synthesis?

  • Risk Source : Trace TCDD forms via thermal degradation of trichlorobenzene precursors or incomplete sulfonation .
  • Mitigation :

  • Process Optimization : Maintain reaction temperatures <160°C and use argon sparging to reduce oxidative side reactions.
  • Analytical Monitoring : Employ GC-MS (SIM mode, m/z 320–330) to detect TCDD at ppt levels .
    • Safety Protocol : Adhere to OSHA guidelines for chlorinated compound handling (e.g., PPE, fume hoods) .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

  • DFT Studies : Use Gaussian09 with B3LYP/6-31G* basis set to map electrostatic potential surfaces. The sulfonate group’s electron-deficient aromatic ring favors attack at the para position to chlorine atoms .
  • Kinetic Modeling : Apply Eyring equation to compare activation energies for substitution with amines vs. alkoxides. Data show amines react 2x faster due to stronger nucleophilicity .
  • Validation : Cross-reference computed transition states with experimental LC-MS reaction monitoring .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.